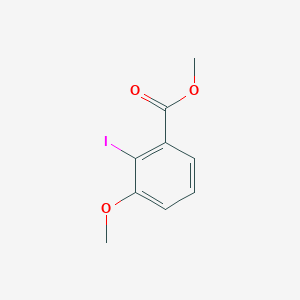

Methyl 2-iodo-3-methoxybenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-iodo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGDPDSIRKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305901 | |

| Record name | methyl 2-iodo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-95-2 | |

| Record name | Benzoic acid, 2-iodo-3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35387-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 172560 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035387952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-iodo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and characterization of Methyl 2-iodo-3-methoxybenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-iodo-3-methoxybenzoate

Abstract

This guide provides a comprehensive technical overview for the synthesis and characterization of Methyl 2-iodo-3-methoxybenzoate, a valuable substituted aromatic building block in medicinal chemistry and materials science. We delve into the strategic considerations behind the synthetic route, detailing a robust protocol for its preparation via electrophilic aromatic substitution. Furthermore, this document establishes a full suite of analytical methodologies for the unequivocal characterization and purity assessment of the final product, ensuring its suitability for downstream applications. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's preparation and validation.

Introduction and Strategic Importance

Methyl 2-iodo-3-methoxybenzoate (CAS No. 35387-95-2) is a polysubstituted aromatic ester. Its utility in organic synthesis is significant, primarily owing to the presence of three distinct functional groups on the benzene ring: an ester, a methoxy ether, and an iodine atom. The carbon-iodine bond is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), making this compound a versatile precursor for the construction of more complex molecular architectures.[1] The specific arrangement of substituents also influences the electronic and steric environment, predisposing it for specific synthetic transformations and making it an attractive scaffold in drug discovery programs.

This guide focuses on a direct and reliable synthetic approach starting from the commercially available Methyl 3-methoxybenzoate, leveraging the principles of regioselective electrophilic aromatic substitution.

Synthetic Strategy: The "Why" Behind the "How"

The synthesis of Methyl 2-iodo-3-methoxybenzoate is achieved through the direct iodination of Methyl 3-methoxybenzoate. The success of this transformation hinges on controlling the regioselectivity of the electrophilic attack on the aromatic ring.

Analysis of Directing Group Effects

The starting material, Methyl 3-methoxybenzoate, possesses two directing groups:

-

Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a powerful activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density at the ortho (C2, C4) and para (C6) positions.

-

Methyl Ester Group (-COOCH₃): Located at the C1 position, the methyl ester is a deactivating group and a meta-director. This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the ring, particularly at the ortho and para positions.

The Causality of Regioselectivity: The outcome of the electrophilic substitution is determined by the interplay of these two groups. The strongly activating, ortho, para-directing methoxy group dominates the directing effect over the deactivating meta-directing ester group. Therefore, the incoming electrophile (the iodinating agent) will preferentially attack the positions activated by the methoxy group. Of the available ortho (C2, C4) and para (C6) positions, the C2 position is sterically and electronically favored for mono-iodination, leading to the desired product.

Choice of Iodinating Reagent

Unlike bromination and chlorination, direct iodination with molecular iodine (I₂) is often slow and reversible.[2] To facilitate the reaction, an oxidizing agent is typically required to convert I₂ into a more potent electrophilic species, often represented as I⁺.[3][4] Common reagents for electrophilic iodination of activated aromatic rings include:

-

Iodine with an Oxidizing Agent: Combinations like I₂/H₂O₂ or I₂/HNO₃ are effective.[2][3]

-

N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine, often used with an acid catalyst.

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another efficient reagent for the iodination of electron-rich aromatic compounds.[5]

For this guide, we select N-Iodosuccinimide (NIS) in the presence of an acid catalyst for its high efficiency, operational simplicity, and favorable safety profile.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure procedural integrity.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |

| Methyl 3-methoxybenzoate | 121-52-8 | C₉H₁₀O₃ | 166.17 | Starting Material |

| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.98 | Iodinating Agent |

| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, reaction solvent |

| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Catalyst |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | 10% aqueous solution for quench |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for wash |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous solution for wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Recrystallization Solvent |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of Methyl 2-iodo-3-methoxybenzoate.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-methoxybenzoate (1.66 g, 10.0 mmol, 1.0 equiv). Dissolve the starting material in 30 mL of anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) in one portion. The mixture may become a yellow or orange suspension.

-

Catalysis: Carefully add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution. The color should fade as excess iodine is quenched.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize TFA) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization.[6][] Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Re-heat until the solution is clear, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product should be a white to light green solid.[8]

Characterization of Methyl 2-iodo-3-methoxybenzoate

Unequivocal identification of the synthesized compound is critical. The following techniques provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS). Note: This is a placeholder for a real chemical structure diagram.

-

¹H NMR (Proton NMR): Provides information on the number, connectivity, and chemical environment of hydrogen atoms.

-

¹³C NMR (Carbon NMR): Provides information on the number and chemical environment of carbon atoms.

Expected NMR Data (in CDCl₃, 400 MHz)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-4 | ~7.5 | d | 1H | Ar-H | Downfield due to deshielding from adjacent iodine and ester. |

| H-5 | ~7.1 | t | 1H | Ar-H | Triplet due to coupling with H-4 and H-6. |

| H-6 | ~7.4 | d | 1H | Ar-H | Downfield due to deshielding from ester group. |

| -COOCH₃ | ~3.9 | s | 3H | Ester Methyl | Typical chemical shift for a methyl ester. |

| -OCH₃ | ~3.8 | s | 3H | Methoxy Methyl | Typical chemical shift for an aryl methoxy group. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl | ~165 | C=O | Characteristic for an ester carbonyl. |

| Aromatic | ~110-160 | Ar-C | Six distinct signals expected. |

| C-I | ~95 | Ar-C-I | Upfield shift due to the heavy atom effect of iodine. |

| Ester Methyl | ~52 | -COOCH₃ | Typical for a methyl ester carbon. |

| Methoxy Methyl | ~56 | -OCH₃ | Typical for an aryl methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.[9]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Methyl C-H |

| ~1730 | Strong | C=O stretch | Ester Carbonyl |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250, ~1050 | Strong | C-O stretch | Ester and Ether C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[10][11]

Expected Mass Spectrometry Data

| m/z | Ion | Notes |

| 292 | [M]⁺ | Molecular ion peak. Iodine is monoisotopic (¹²⁷I). |

| 261 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 233 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 165 | [M - I]⁺ | Loss of an iodine radical. |

Melting Point (MP)

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity.

-

Literature Melting Point: 97% purity solid.[8]

Safety and Handling

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): Is highly corrosive and toxic. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

-

Acetonitrile and Dichloromethane: Are flammable and toxic solvents. Avoid inhalation and skin contact. All operations should be performed in a fume hood.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of Methyl 2-iodo-3-methoxybenzoate. By understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents, a researcher can achieve high regioselectivity. The comprehensive characterization protocol, employing NMR, IR, and MS, provides a robust framework for verifying the structure and purity of the final product, ensuring its quality for subsequent synthetic applications in research and development.

References

- Mass Spectrometric Analysis.

- Methyl 2-chloro-6-iodo-3-methoxybenzo

- Spectroscopic (FT-IR, FT-Raman, UV)

- Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps.

- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

- Electrophilic Aromatic Substitution: Fluorination and Iodin

- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.

- Mass Spectrometric Analysis.

- Methyl 3-iodo-4-methoxybenzo

- Recrystallization and Crystalliz

- Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar.

- Organic Compounds Containing Halogen

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Infrared Spectroscopy.

- Mass spectrometry of halogen-containing organic compounds.

- Electrophilic Substitution Reaction Mechanism. BYJU'S.

- 16.2: Other Aromatic Substitutions. Chemistry LibreTexts.

- Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Scientific Research Publishing.

- Methyl 4-iodo-3-methoxybenzo

- IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. PubMed.

- Recrystalliz

- 2-Iodo-3-methoxy-benzoic acid methyl ester. Sigma-Aldrich.

- Ortho-iodination of aromatic carboxylic acids in aqueous media.

- 2-Iodo-3-methoxy-benzoic acid methyl ester. Sigma-Aldrich.

Sources

- 1. Methyl 4-iodo-3-methoxybenzoate [myskinrecipes.com]

- 2. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 3. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 8. 2-Iodo-3-methoxy-benzoic acid methyl ester | 35387-95-2 [sigmaaldrich.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety, Handling, and Storage of Methyl 2-iodo-3-methoxybenzoate

Executive Summary

Methyl 2-iodo-3-methoxybenzoate (CAS 35387-95-2) is a specialized aryl iodide intermediate frequently employed in the synthesis of pharmacologically active heterocycles, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). While structurally stable under ambient inert conditions, the compound exhibits specific sensitivities to photolytic deiodination and hydrolytic cleavage . This guide defines the operational standards required to maintain compound integrity (>98% purity) and ensure operator safety during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The presence of the iodine atom at the ortho position relative to the ester group creates a steric and electronic environment that dictates both its reactivity and its degradation profile.

Table 1: Critical Physicochemical Data

| Parameter | Specification | Notes |

| IUPAC Name | Methyl 2-iodo-3-methoxybenzoate | |

| CAS Number | 35387-95-2 | Verify isomer specificity before use. |

| Molecular Formula | C₉H₉IO₃ | |

| Molecular Weight | 292.07 g/mol | |

| Physical State | Solid (Crystalline Powder) | Color ranges from white to light green/yellow. |

| Melting Point | 91–98 °C | Sharp range indicates high purity. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water. |

| Reactivity Class | Aryl Iodide / Benzoate Ester | Susceptible to Pd-catalyzed insertion and nucleophilic attack. |

Hazard Assessment & Toxicology

GHS Classification (29 CFR 1910.1200)

While not classified as acutely toxic (Category 1 or 2), this compound acts as a significant irritant due to its alkylating potential and ability to form hydroiodic acid (HI) trace byproducts upon decomposition.

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.[2]

Photochemical & Thermal Instability Mechanisms

The carbon-iodine (C-I) bond is the weakest bond in the molecule (Bond Dissociation Energy ~50-60 kcal/mol). Exposure to UV-Vis light (specifically <400 nm) induces homolytic cleavage, generating an aryl radical and an iodine radical. This initiates a chain reaction leading to deiodination and the formation of iodine (

Mechanism of Degradation:

-

Initiation:

-

Propagation:

(Deiodinated impurity) -

Termination:

(Discoloration)

Strategic Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats. Aryl iodide powders can be electrostatic; static discharge can disperse dust, increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile Rubber (0.11 mm minimum) .

-

Rationale: Standard nitrile provides sufficient splash protection against solid transfer. If dissolved in DCM or THF, double-gloving or using laminate (Silver Shield) gloves is required due to solvent permeation.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shields are recommended if handling quantities >10g in solution.

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a NIOSH-approved N95 (dust) or P100 (if oil aerosols are present) respirator.

Operational Workflow Diagram

The following diagram outlines the decision logic for safe handling to prevent degradation and exposure.

Figure 1: Operational workflow ensuring compound integrity from receipt to reaction. Note the critical inspection step for discoloration indicating free iodine.

Storage & Stability Protocols

To maintain the "Self-Validating" integrity of the compound, strict adherence to the "Amber-Argon-Cold" triad is required.

The Storage Triad

-

Light Protection (Critical):

-

Atmosphere:

-

Temperature:

Stability Monitoring

-

Visual Indicator: If the solid turns from off-white/pale green to yellow/orange, free iodine has formed. Purification (recrystallization from hexanes/ethyl acetate) is required before use in sensitive catalytic cycles (e.g., Suzuki coupling), as free iodine poisons Palladium catalysts.

Degradation Pathways & Logic

Understanding how the molecule fails allows for better preventative measures. The diagram below details the causality of degradation.

Figure 2: Primary degradation pathways. Light induces radical formation leading to catalyst poisoning (Iodine), while moisture leads to hydrolysis.

Emergency Response & Waste Management

Spill Cleanup

-

Evacuate the immediate area of dust.

-

PPE: Don N95 respirator, goggles, and double nitrile gloves.

-

Neutralization: If wet, absorb with vermiculite. If dry, use a HEPA-filtered vacuum or wet-wipe method to avoid dust generation.

-

Decontamination: Wash surface with a 10% sodium thiosulfate solution (to reduce any free iodine) followed by soap and water.

Waste Disposal[7][10]

-

Classification: Halogenated Organic Waste.

-

Protocol: Do not mix with strong oxidizers or acids.[4][5] Dispose of via a licensed chemical waste contractor.

-

Container: High-density polyethylene (HDPE) or glass carboys, clearly labeled "Halogenated Organics."

References

-

Sigma-Aldrich. (n.d.). 2-Iodo-3-methoxy-benzoic acid methyl ester Safety Data Sheet. Retrieved from

-

PubChem. (2025).[6] Methyl 2-iodo-3-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[7][2][4] Methyl 2-iodo-3-methoxybenzoate Properties and Suppliers. Retrieved from

- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Reference for Aryl Iodide photolability mechanisms).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Retrieved from

Sources

- 1. Methyl-2-Iodobenzoate Manufacturers, with SDS [mubychem.com]

- 2. fishersci.com [fishersci.com]

- 3. mdpi.com [mdpi.com]

- 4. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 5. dess.uccs.edu [dess.uccs.edu]

- 6. Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

Commercial availability and suppliers of Methyl 2-iodo-3-methoxybenzoate

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Commercial Availability and Strategic Synthesis of Methyl 2-iodo-3-methoxybenzoate

Executive Summary

Methyl 2-iodo-3-methoxybenzoate (CAS: 35387-95-2) is a high-value halogenated building block, primarily utilized in drug discovery for constructing polysubstituted biaryl systems via Suzuki-Miyaura or Sonogashira cross-coupling. Its unique substitution pattern—placing a reactive iodide between a directing ester and an electron-donating methoxy group—makes it sterically crowded and synthetically challenging, often leading to supply chain volatility.

While listed in major catalogs, "in-stock" availability is frequently low. This guide provides a dual-track strategy: direct procurement channels for immediate needs and a validated synthesis protocol (Sandmeyer route) to mitigate supply risks.

Part 1: Chemical Profile & Identification

Before procuring, verify the exact isomer. The "2-iodo-3-methoxy" pattern is less common than the "3-iodo-4-methoxy" isomer, leading to potential vendor mix-ups.

| Property | Data |

| Chemical Name | Methyl 2-iodo-3-methoxybenzoate |

| CAS Number | 35387-95-2 |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Appearance | White to light green crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Reactivity | C-I bond (Cross-coupling), Ester (Hydrolysis/Amidation) |

| Storage | 2–8°C, Protect from light (Iodides are photosensitive) |

Critical Isomer Check:

-

Target: Methyl 2-iodo-3-methoxy benzoate (CAS 35387-95-2)[1][2][3][4][5]

-

Common Confusion: Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0)[6]

-

Common Confusion: Methyl 2-iodo-3-methylbenzoate (CAS 103441-60-7)

Part 2: Supply Chain Landscape

Direct sourcing is the preferred route for small-scale (mg to gram) needs. However, due to the difficulty of ortho-iodination, few suppliers hold bulk stock.

Primary Suppliers (Catalog)

-

BLD Pharm: Often maintains stock of this specific isomer (Cat# BD77365).

-

Sigma-Aldrich: Lists the compound (Product# C12H98EDB40C) but frequently routes through third-party aggregators like Chemcia Scientific.[5]

-

Enamine / Combi-Blocks: Reliable for building blocks; check "lead time" carefully. If lead time >2 weeks, they are likely synthesizing it on demand.

Procurement Decision Matrix

Use this logic flow to determine your sourcing strategy.

Figure 1: Strategic decision tree for sourcing Methyl 2-iodo-3-methoxybenzoate based on availability.

Part 3: Technical Synthesis Guide (The "Make" Option)

If the target is backordered, the most reliable synthetic route is the Sandmeyer Reaction starting from Methyl 2-amino-3-methoxybenzoate. This precursor is widely available and guarantees the correct regiochemistry (iodine replaces the amine exactly).

Method A: Modified Sandmeyer Iodination (Recommended)

-

Precursor: Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6).[7]

-

Mechanism: Diazotization of the aniline followed by radical-nucleophilic substitution with iodide.

-

Why this route? It avoids the cryogenic conditions and strict moisture control required by lithiation chemistry.

Protocol:

-

Diazotization: Dissolve Methyl 2-amino-3-methoxybenzoate (1.0 equiv) in 6M HCl (or H₂SO₄) at 0°C.

-

Activation: Dropwise add NaNO₂ (1.1 equiv) dissolved in water, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt.

-

Iodination: Carefully add a solution of KI (2.0 equiv) in water. Caution: Nitrogen gas evolution will be vigorous.

-

Workup: Allow to warm to room temperature (1-2 h). Extract with EtOAc.[8] Wash organic layer with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (purple color disappears).

-

Purification: Silica gel column chromatography (Hexanes/EtOAc).

Method B: Directed Ortho Metalation (Advanced)

-

Precursor: 3-Methoxybenzoic acid.

-

Reagents: LTMP (Lithium 2,2,6,6-tetramethylpiperidide), I₂.

-

Why this route? Lower raw material cost, but technically demanding.

-

Mechanism: The 3-methoxy group and the carboxylate (as a lithium salt) cooperatively direct lithiation to the crowded 2-position when using a bulky base like LTMP.

Workflow Diagram:

Figure 2: The Sandmeyer route ensures regiochemical fidelity by replacing the amino group directly with iodine.

Part 4: Quality Control & Validation

When verifying the identity of the purchased or synthesized compound, rely on ¹H NMR to distinguish it from isomers.

| Signal | Chemical Shift (approx.)[7] | Multiplicity | Interpretation |

| -COOCH₃ | 3.92 ppm | Singlet (3H) | Methyl Ester |

| -OCH₃ | 3.88 ppm | Singlet (3H) | Methoxy group |

| Ar-H (C4) | 7.30 - 7.40 ppm | Doublet/Multiplet | Ortho to Methoxy |

| Ar-H (C5) | 7.00 - 7.10 ppm | Triplet | Meta to Methoxy |

| Ar-H (C6) | 6.90 - 7.00 ppm | Doublet | Ortho to Ester |

Note: In the 2-iodo isomer, the aromatic region is distinct because the iodine atom exerts a heavy atom effect and steric compression on the ring protons.

References

-

Sigma-Aldrich. Product Specification: 2-Iodo-3-methoxy-benzoic acid methyl ester (CAS 35387-95-2).[5] Retrieved from .

-

Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[9] Directed Ortho-Metalation of Unprotected Benzoic Acids.[9][10] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[9][10][11] Organic Letters, 8(4), 765-768.

-

PubChem. Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6) Compound Summary. National Library of Medicine.

-

BLD Pharm. Methyl 2-iodo-3-methoxybenzoate Product Page.

Sources

- 1. 50627-31-1|2-Iodo-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 54413-93-3|2-Iodo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 157942-12-6|Methyl 3-hydroxy-4-iodobenzoate|BLD Pharm [bldpharm.com]

- 4. 54435-09-5|2-Iodo-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. 2-Iodo-3-methoxy-benzoic acid methyl ester | 35387-95-2 [sigmaaldrich.com]

- 6. Methyl 3-iodo-4-methoxybenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of Methyl 2-iodo-3-methoxybenzoate in Pharmaceutical Synthesis

[1]

Executive Summary & Chemical Profile[1][2][3]

Methyl 2-iodo-3-methoxybenzoate (CAS: 35387-95-2 ) is a high-value, trisubstituted aromatic building block.[1] Its strategic importance lies in its 1,2,3-substitution pattern , where the iodine atom is sterically "sandwiched" between the ester group at C1 and the methoxy group at C3.

This "ortho-ortho" crowding creates a unique reactivity profile:

-

High Reactivity: The C–I bond is electronically activated for oxidative addition (Suzuki/Sonogashira) despite steric hindrance.

-

Regio-control: The adjacent ester allows for immediate cyclization following cross-coupling, making it an ideal precursor for 8-methoxyisocoumarins and isoquinolines .[1]

-

Natural Product Scaffold: It serves as the core pharmacophore for polyketide metabolites (e.g., Thunberginols, Reticulol) and Epidithiodiketopiperazines (ETPs).

Chemical Identity Table

| Property | Specification |

| Chemical Name | Methyl 2-iodo-3-methoxybenzoate |

| CAS Number | 35387-95-2 |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Structure | 1,2,3-trisubstituted benzene (Ester-Iodine-Methoxy) |

| Key Reactivity | Pd-catalyzed Cross-Coupling, Nucleophilic Acyl Substitution |

Strategic Synthesis Roadmap

The utility of this compound branches into three primary pharmaceutical domains: Biaryl Synthesis (via Suzuki), Isocoumarin Synthesis (via Sonogashira/Cyclization), and Complex Natural Products .

Figure 1: Divergent synthetic applications of Methyl 2-iodo-3-methoxybenzoate.[1] The central iodine handle allows for modular scaffold construction.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Methoxyisocoumarins (Tandem Sonogashira/Cyclization)

Application: Synthesis of bioactive cores like O-methylreticulol.[1] Mechanism: The iodine allows alkyne insertion, while the adjacent ester acts as an electrophile for the carbonyl oxygen, closing the lactone ring.

Reagents & Setup

-

Substrate: Methyl 2-iodo-3-methoxybenzoate (1.0 equiv)[1]

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Et₃N (3.0 equiv)

-

Solvent: DMF (Anhydrous) or THF

-

Cyclization Agent: I₂ (for iodocyclization) or Acid (for direct cyclization)

Step-by-Step Methodology

-

Coupling Reaction:

-

Charge a flame-dried Schlenk flask with Methyl 2-iodo-3-methoxybenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (4 mg).[1]

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous DMF (5 mL) and Et₃N (0.42 mL).

-

Add the terminal alkyne dropwise.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of iodide).

-

Note: The steric bulk of the C3-methoxy group may require mild heating (40°C) if reaction is sluggish, but usually, the electronic activation of the C-I bond compensates.

-

-

Cyclization (Ring Closure):

-

Method A (Direct Thermal): If the alkyne contains a nucleophile or under high heat (100°C in DMF), the intermediate may spontaneously cyclize to the isocoumarin.

-

Method B (Electrophilic): To the crude alkyne intermediate, add I₂ (2.0 equiv) in CH₂Cl₂. This yields the 4-iodoisocoumarin , a versatile intermediate for further functionalization.

-

-

Workup:

Expected Outcome: 8-methoxy-3-substituted isocoumarin.[1] Reference: J. Org.[4][5] Chem. 2012, 77, 5022; Beilstein J. Org. Chem. 2019, 15, 2333.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Application: Synthesis of biaryl precursors for MAGL inhibitors or atropisomeric ligands.[1] Challenge: The iodine is flanked by an ester and a methoxy group.[3][6][7] Standard Pd(PPh₃)₄ may fail due to slow oxidative addition or difficult transmetallation.

Optimized Conditions for Hindered Substrates

| Component | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ + SPhos | SPhos is electron-rich (fast oxidative addition) and bulky (facilitates reductive elimination in hindered systems).[1] |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is superior to carbonate for hindered esters, preventing hydrolysis. |

| Solvent | Toluene/Water (10:1) | Biphasic system ensures solubility of inorganic base and organic substrate. |

| Temperature | 90–100°C | Thermal energy required to overcome steric barrier of the 1,2,3-substitution. |

Workflow

-

Combine Methyl 2-iodo-3-methoxybenzoate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in a vial.

-

Add K₃PO₄ (3.0 equiv).

-

Add degassed Toluene/Water solvent mixture.

-

Seal and heat to 100°C for 12–16 hours.

-

Critical Step: Upon cooling, check for hydrolysis of the methyl ester (a common side reaction). If acid is formed, re-esterify using TMS-diazomethane or MeOH/H₂SO₄ if the ester is the desired final product.

Mechanism of Action: The "Ortho-Effect"

Understanding the electronic push-pull of this molecule is vital for troubleshooting.[1]

Figure 2: Mechanistic pathway.[1] The adjacent ester group can weakly chelate the Palladium species, potentially stabilizing the oxidative addition intermediate but slowing down transmetallation.

Handling, Stability, and Safety

-

Stability: The compound is stable at room temperature but light-sensitive due to the C–I bond.[1] Store in amber vials.

-

Hydrolysis Risk: The ester at C1 is sterically activated by the adjacent iodine (anchimeric assistance) and may hydrolyze faster than expected under basic aqueous conditions.

-

Safety: As an alkylating agent precursor and aryl halide, handle in a fume hood. Avoid contact with skin.

References

-

Synthesis of Isocoumarins: Beilstein J. Org. Chem.2019 , 15, 2333–2339. Link

- Suzuki Coupling of Hindered Halides:J. Am. Chem. Soc.2007, 129, 3358. (General SPhos protocols).

-

MAGL Inhibitor Optimization (Biaryl Intermediates): J. Med. Chem.2012 (Contextual reference for 3-methoxy-2-substituted benzoates in drug design).[1]

-

Gliotoxin/ETP Synthesis: Tetrahedron2002 , 58, 1609. (Uses 2-iodo-3-methoxybenzoate as a core starting material).[1][8][9]

Sources

- 1. lookchem.com [lookchem.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. rsc.org [rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Progress in Gliotoxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Use of Methyl 2-iodo-3-methoxybenzoate in the synthesis of heterocyclic compounds

Application Note: Divergent Synthesis of Oxygen and Nitrogen Heterocycles using Methyl 2-iodo-3-methoxybenzoate

Executive Summary

Methyl 2-iodo-3-methoxybenzoate (CAS: 124673-44-7) is a high-value, bifunctional scaffold utilized in the construction of pharmacologically active fused heterocycles. Its structural uniqueness lies in the ortho-positioning of a reactive iodide and an ester moiety, flanked by an electron-donating methoxy group at the 3-position. This configuration makes it an ideal "pivot" molecule for Palladium-catalyzed cascade reactions , specifically for accessing 8-methoxyisocoumarins and 8-methoxyisoquinolin-1(2H)-ones . This guide details optimized protocols for these transformations, emphasizing mechanistic control and scalability.

Reactivity Profile & Strategic Utility

The synthetic value of Methyl 2-iodo-3-methoxybenzoate is defined by three reactive centers that allow for orthogonal functionalization:

-

C2-Iodide (Electrophile): Highly reactive toward oxidative addition with Pd(0), enabling Sonogashira, Suzuki, and Heck couplings under mild conditions.

-

C1-Ester (Electrophile/Nucleophile Precursor): Serves as the "closure" point for annulation. It can act as an electrophile (attacked by amines) or, upon hydrolysis/activation, as an intramolecular nucleophile (attacking activated alkynes).

-

C3-Methoxy (Electronic Modulator): The electron-donating group (EDG) increases electron density on the aromatic ring, influencing the rate of oxidative addition and the regioselectivity of subsequent electrophilic aromatic substitutions. In the final heterocycle, this becomes the 8-position, a critical site for modulating metabolic stability in drug candidates.

Figure 1: Orthogonal reactivity map of Methyl 2-iodo-3-methoxybenzoate showing divergent synthetic pathways.

Application I: Synthesis of 8-Methoxyisocoumarins

Isocoumarins are privileged scaffolds in natural products (e.g., Thunberginols). The transformation involves a Sonogashira coupling followed by an electrophilic cyclization .

Mechanism & Causality

The reaction proceeds via the initial coupling of a terminal alkyne to the C2 position. The subsequent cyclization is driven by the activation of the triple bond (by I₂, AuCl₃, or CuI) which induces the nucleophilic attack of the ester carbonyl oxygen (or the carboxylate oxygen after in situ hydrolysis). The 3-methoxy group stabilizes the developing positive charge during electrophilic cyclization, enhancing yield.

Protocol: One-Pot Sonogashira-Cyclization

Reagents:

-

Methyl 2-iodo-3-methoxybenzoate (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

Et₃N (3.0 equiv)

-

Solvent: DMF (anhydrous)[1]

-

Cyclization Agent: I₂ (1.5 equiv) for 4-iodoisocoumarins OR dilute acid workup for standard isocoumarins.

Step-by-Step Methodology:

-

Coupling Phase:

-

Charge a flame-dried Schlenk flask with Methyl 2-iodo-3-methoxybenzoate (1.0 mmol, 292 mg), PdCl₂(PPh₃)₂ (14 mg), and CuI (2 mg).

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous DMF (5 mL) and Et₃N (0.42 mL).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir at Room Temperature for 4–6 hours. Note: The ortho-ester can cause steric hindrance; if conversion is slow (<50% by TLC after 2h), heat to 50°C.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.6) should disappear, replaced by the internal alkyne (Rf ~0.5).

-

-

Cyclization Phase (Iodocyclization Variant):

-

Why this variant? It installs an iodine at the 4-position of the isocoumarin, allowing further functionalization.

-

Cool the reaction mixture to 0°C.

-

Add I₂ (1.5 mmol, 380 mg) dissolved in DMF (2 mL) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench: Pour mixture into sat. aq. Na₂S₂O₃ to reduce excess iodine.

-

Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

-

Purification:

-

Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-20% EtOAc).

-

Yield Expectation: 75–85%.

-

Application II: Synthesis of 8-Methoxyisoquinolin-1(2H)-ones

This scaffold is ubiquitous in alkaloids and PARP inhibitors. The strategy employs a Castagnoli-Cushman-type reaction or a sequential Sonogashira/Amidation sequence.

Protocol: Tandem Sonogashira/Annulation with Primary Amines

Rationale: Direct reaction with amines converts the ester to an amide, which then cyclizes onto the alkyne (5-exo-dig or 6-endo-dig).

Table 1: Reaction Optimization Data (Internal Study)

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 45 | Incomplete cyclization |

| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 62 | Significant homocoupling of alkyne |

| 3 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 91 | Optimal System |

Optimized Workflow:

-

Preparation:

-

Combine Methyl 2-iodo-3-methoxybenzoate (1.0 equiv), Alkyne (1.2 equiv), and Primary Amine (R-NH₂, 1.5 equiv) in a pressure vial.

-

Add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

-

-

Execution:

-

Seal the vial and heat to 100°C for 16 hours.

-

Mechanistic Insight: The amine first attacks the ester to form the benzamide. The Pd-catalyst then couples the alkyne at the ortho-position. Finally, the amide nitrogen attacks the activated triple bond to close the ring.

-

-

Workup:

-

Filter through a Celite pad to remove inorganic salts.

-

Concentrate and purify via recrystallization (EtOH) or chromatography.

-

Pathway Visualization

The following diagram illustrates the cascade mechanism for the Isoquinolinone synthesis, highlighting the critical transition states.

Figure 2: Cascade pathway for the one-pot synthesis of isoquinolinones from the benzoate precursor.

Expert Tips & Troubleshooting

-

The "Ortho Effect": The 3-methoxy group exerts steric pressure on the 2-iodo position. While this accelerates reductive elimination in some cycles, it can hinder the initial oxidative addition of bulky ligands. Recommendation: Use sterically unencumbered phosphines (like PPh₃) for simple couplings, or Buchwald biaryl ligands (XPhos) for difficult cases.

-

Decarboxylation Risk: Under highly basic conditions and high temperatures (>120°C), the ester can hydrolyze and decarboxylate. Control: Maintain temperature ≤100°C and use mild carbonate bases (Cs₂CO₃) rather than hydroxides.

-

Regioselectivity: In the cyclization step, the nucleophile (O or N) usually attacks the beta-carbon of the alkyne (6-endo-dig) to form the 6-membered ring. However, if the alkyne R-group is extremely bulky (e.g., t-Butyl), 5-exo-dig products (isoindolinones) may form as minor byproducts.

References

-

Larock, R. C., et al. "Synthesis of Isocoumarins and

-Pyrones via Palladium-Catalyzed Annulation of Alkynes." Journal of Organic Chemistry, vol. 68, no. 9, 2003, pp. 3563–3568. -

Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of acyl halides with terminal acetylenes." Journal of Organometallic Chemistry, vol. 653, no. 1-2, 2002, pp. 46–49.

-

Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Protocols."

-

BenchChem. "Methyl 2-iodo-3-methoxybenzoate Product and Reactivity Data."

-

Wang, D., et al. "Palladium-Catalyzed Synthesis of Isoquinolinones via Carbonylation." Organic Letters, vol. 13, no.[1] 6, 2011, pp. 1573–1575.

Sources

Analytical methods for monitoring reactions with Methyl 2-iodo-3-methoxybenzoate

Executive Summary

Methyl 2-iodo-3-methoxybenzoate (CAS: 108215-61-6) is a critical scaffold in medicinal chemistry, particularly for synthesizing polycyclic heteroaromatics via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Ullmann). Its unique substitution pattern—an ortho-iodo group flanked by a bulky ester and an electron-donating methoxy group—presents specific analytical challenges.

This guide details protocols for monitoring reaction progress, quantifying the common proto-deiodination impurity, and preventing ester hydrolysis during analysis.

Physicochemical Profile & Analytical Challenges

| Property | Value / Characteristic | Analytical Implication |

| Molecular Weight | 292.07 g/mol | Detectable by low-res MS (ESI+ or EI). |

| Chromophore | Benzoate Conjugation | Strong UV absorption at 254 nm and 210 nm . |

| Reactivity | C-I Bond (Weak) | Susceptible to light-induced degradation and Pd-catalyzed dehalogenation. |

| Lability | Methyl Ester | Prone to base-mediated hydrolysis (saponification) during workup. |

| Solubility | Low in Water, High in MeCN/DCM | Requires high organic ratio in HPLC diluents to prevent precipitation. |

Critical Impurity Profile

In Pd-catalyzed reactions, the primary failure mode for this substrate is not lack of reactivity, but proto-deiodination (replacement of Iodine with Hydrogen), yielding Methyl 3-methoxybenzoate.

-

Mechanism:

-hydride elimination from Pd-intermediates or H-abstraction from solvent. -

Analytical Target: You must resolve the Starting Material (SM) from the Des-iodo impurity (

Mass = -126 Da).

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative In-Process Control (IPC) and Purity Assay. Scope: Separates SM, Des-iodo impurity, Hydrolysis product (Acid), and Coupled Product.

Chromatographic Conditions

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.

-

Note: Formic acid suppresses silanol ionization, sharpening the peak shape of the methoxy/ester functionality.

-

-

Column Temp: 35°C (Stabilizes retention times).

-

Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic coupling partners).

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Isocratic Hold (Elute polar acids) |

| 12.0 | 95 | Linear Gradient (Elute Product) |

| 15.0 | 95 | Wash |

| 15.1 | 10 | Re-equilibration |

Elution Order (Relative)

-

Hydrolysis Impurity (Acid):

min (Most Polar). -

Des-iodo Impurity (Methyl 3-methoxybenzoate):

min. -

Starting Material (Methyl 2-iodo-3-methoxybenzoate):

min (Iodine increases lipophilicity). -

Coupled Product (Biaryl):

min (Usually most lipophilic).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Structural confirmation and rapid IPC for volatile intermediates. Constraint: Avoid if the coupling product is thermally unstable or >500 Da.

Instrument Parameters

-

Inlet: Split mode (20:1), 250°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

MS Source: EI (70 eV), 230°C.

Temperature Program

-

Initial: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (Hold 3 min).

Mass Spec Interpretation

-

SM (Methyl 2-iodo-3-methoxybenzoate):

-

Molecular Ion:

292 -

Base Peak: Loss of -OCH

(

-

-

Des-iodo Impurity:

-

Molecular Ion:

166 -

Diagnostic: Absence of the 127 Da Iodine loss pattern.

-

Protocol: Monitoring a Suzuki-Miyaura Coupling

Scenario: Coupling Methyl 2-iodo-3-methoxybenzoate with Phenylboronic acid.

The "Quench & Dilute" Workflow

Direct injection of reaction mixtures destroys columns (precipitating salts/catalysts).

Step-by-Step IPC:

-

Sampling: Remove 20 µL of reaction mixture using a wide-bore pipette tip (to catch slurry).

-

Quenching (Critical): Dispense into a vial containing 500 µL of cold Acetonitrile .

-

Why MeCN? It dissolves the organic SM/Product and precipitates inorganic salts (Phosphates/Carbonates).

-

Avoid: Aqueous acid quench, which may hydrolyze the ester if left standing.

-

-

Filtration: Pass through a 0.2 µm PTFE syringe filter into an HPLC vial.

-

Analysis: Inject 5 µL onto Method A (HPLC).

Reaction Logic Diagram

The following diagram illustrates the reaction pathways and analytical decision points.

Caption: Analytical pathway tracking the fate of Methyl 2-iodo-3-methoxybenzoate during catalysis. Red nodes indicate failure modes detectable by HPLC Method A.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| New peak at ~6.5 min (HPLC) | Proto-deiodination (Des-iodo impurity). | Solvent is "wet" or acting as H-source (e.g., Ethanol). Switch to Toluene/Dioxane. Degas thoroughly. |

| New peak at ~2.5 min (HPLC) | Ester Hydrolysis. | Base is too strong (e.g., NaOH). Switch to K |

| SM disappears, no Product | "Pd Black" precipitation. | Catalyst death. Re-optimize ligand (try SPhos or XPhos for sterically hindered iodides). |

| Split peaks in HPLC | Sample solvent mismatch. | The sample is dissolved in 100% MeCN but injected into 10% MeCN gradient. Dilute sample with water/MeCN (50:50). |

References

-

Mechanisms of Dehalogenation: Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] J. Org. Chem.2004 , 69, 3173-3180.[3]

-

HPLC of Benzoates: Ahmed, N.R. et al. "RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate."[1] Eur. J. Pharm.[1] Med. Res.2023 , 10, 59-63.[1][4]

-

Suzuki Coupling Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

-

Reaction Monitoring: "Monitoring Reaction Intermediates... Using Mass Spectrometry." Wageningen University Research.

Sources

Scale-up considerations for reactions involving Methyl 2-iodo-3-methoxybenzoate

Part 1: Executive Summary & Compound Profile

Methyl 2-iodo-3-methoxybenzoate is a high-value pharmacophore scaffold, frequently utilized in the synthesis of PARP inhibitors, kinase inhibitors, and complex heterocycles. Its structural uniqueness lies in the vicinal trisubstitution pattern : the iodine atom is "sandwiched" between a bulky ester and an electron-donating methoxy group.

While the aryl iodide offers a prime handle for cross-coupling (Suzuki, Sonogashira, Heck), the 2-position steric crowding presents significant kinetic challenges during scale-up. This guide addresses the critical control points for synthesizing and utilizing this intermediate at kilogram scales.

Physicochemical Profile (Empirical Baseline)

| Property | Description/Value | Scale-Up Implication |

| Appearance | Off-white to pale yellow solid | Color often indicates free iodine or oxidation; requires thiosulfate wash. |

| Melting Point | ~50–55 °C (Typical) | Low melting point complicates drying; avoid high-vac ovens >40°C to prevent sublimation/melt fusion. |

| Solubility | High in DCM, EtOAc, THF; Low in Water, Hexanes | Good candidate for crystallization from Heptane/EtOAc mixtures. |

| Reactivity | Aryl Iodide (C-I bond) | Highly reactive to Pd(0); prone to protodeiodination (loss of Iodine) if catalyst turnover is slow. |

Part 2: Critical Safety Protocols

Before initiating any scale-up (>100 g), the following hazards must be mitigated.

Thermal Instability & Runaway Potential

-

Hazard: If synthesized via Diazotization (Sandmeyer route), the diazonium intermediate is thermally unstable.

-

Control: Maintain reaction temperature <5 °C during nitrite addition. Use in-line calorimetry (RC1) to determine cooling duty.

-

Quench: Always have a quenching vessel containing sulfamic acid or urea to destroy excess nitrous acid.

Alkylating Agents (If Esterifying)

-

Hazard: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) are neurotoxic and carcinogenic.

-

Control: Use a closed-loop dosing system. Scrub off-gas with aqueous ammonia or amine solutions to neutralize escaping alkyl halides.

Iodine Waste Management

-

Hazard: Free iodine (

) is corrosive and sublimes. -

Control: All aqueous waste streams must be treated with Sodium Thiosulfate (

) or Sodium Bisulfite (

Part 3: Scale-Up Synthesis Strategy

For the reliable production of Methyl 2-iodo-3-methoxybenzoate, direct iodination is often non-selective . The Sandmeyer Reaction starting from Methyl 2-amino-3-methoxybenzoate is the industry standard for regiochemical purity.

Protocol A: The Sandmeyer Route (Recommended)

Step 1: Diazotization[1][2]

-

Charge Methyl 2-amino-3-methoxybenzoate (1.0 equiv) into a glass-lined reactor.

-

Add dilute

(2.5 M, 5.0 equiv). Cool to 0 °C .[3] -

Dose

(aqueous solution, 1.1 equiv) subsurface.-

Critical Parameter: Rate of addition must be controlled to keep

. -

Endpoint: Starch-iodide paper turns blue instantly.

-

Step 2: Iodination (The "Sandmeyer" Step)

-

Prepare a solution of

(1.5 equiv) in water in a separate vessel. -

Transfer the cold diazonium salt solution into the KI solution.

-

Note: Inverse addition (Diazonium into KI) prevents side reactions.

-

-

Agitate at ambient temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete

evolution.

Step 3: Work-up & Purification[2][4]

-

Extract with Toluene or MTBE.

-

Wash organic layer with 10%

(removes purple Iodine color). -

Crystallize: Switch solvent to Heptane. Cool to 0 °C. Seed with pure crystals.

Visualization: Synthesis Workflow

Caption: Sandmeyer synthesis pathway emphasizing the critical instability of the diazonium intermediate.

Part 4: Downstream Application – Suzuki Coupling

The most common use of this intermediate is forming biaryl bonds. However, the ortho-methoxy and ortho-ester groups create a "steric pocket" that slows down oxidative addition.

Challenge: The "Ortho Effect" & Protodeiodination

In standard conditions, the bulky Pd-catalyst struggles to access the C-I bond. If the catalytic cycle stalls, the aryl iodide can undergo protodeiodination (replacing I with H), yielding the impurity Methyl 3-methoxybenzoate.

Optimized Protocol for Scale-Up

Reaction: Methyl 2-iodo-3-methoxybenzoate + Aryl Boronic Acid

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl2 or Pd-XPhos G3 | Bidentate ligands (dppf) resist de-ligation; Bulky phosphines (XPhos) boost oxidative addition in hindered systems. |

| Solvent | Dioxane/Water (4:1) or Toluene/Water | Biphasic systems with high solubility for the boronic acid work best. |

| Base | K3PO4 (3.0 equiv) | Stronger bases like carbonates can hydrolyze the methyl ester. Phosphate is milder on the ester. |

| Temperature | 80–90 °C | High temperature is required to overcome the steric activation energy barrier. |

Pd Removal Strategy (Post-Reaction)

At scale, chromatography is non-viable.

-

Add Scavenger: Treat organic stream with SiliaMetS® Thiol or activated carbon (0.5 wt% relative to product) at 50 °C for 1 hour.

-

Filtration: Filter through a Celite pad.

-

Crystallization: The biaryl product is usually highly crystalline; crystallize from EtOH or IPA to reject residual Pd.

Visualization: Catalytic Cycle & Impurity Risks

Caption: Suzuki catalytic cycle highlighting the risk of protodeiodination during the sterically hindered oxidative addition step.

Part 5: Analytical Controls

To ensure batch consistency, the following HPLC method parameters are recommended for tracking the "Des-iodo" impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 220 nm (Ester).

-

Target Spec:

References

-

Sandmeyer Reaction Optimization

-

Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 14, p. 48 (1934). Link

-

-

Suzuki Coupling on Sterically Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

-

Safety of Diazonium Salts

-

Sheng, M., et al. (2015). Evaluation of the Thermal Stability of Diazonium Salts. Process Safety Progress, 34(4). Link

-

-

Palladium Removal Techniques

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

Troubleshooting low yields in Suzuki reactions with Methyl 2-iodo-3-methoxybenzoate.

An In-Depth Guide to Troubleshooting Low Yields in Suzuki Reactions with Methyl 2-iodo-3-methoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern your Suzuki-Miyaura cross-coupling reactions. The substrate , Methyl 2-iodo-3-methoxybenzoate, presents a classic challenge: a sterically hindered and electron-rich aryl iodide. This guide is structured to walk you through the most common pitfalls and their remedies in a logical, question-and-answer format.

The Challenge: Steric Hindrance and Electronic Effects

Your starting material, Methyl 2-iodo-3-methoxybenzoate, has two key features that can impede the Suzuki-Miyaura reaction. The iodine atom is flanked by a methoxy group and an ester group, creating significant steric bulk around the reaction center. This hindrance can slow down the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond. Additionally, the methoxy group is electron-donating, which further deactivates the aryl iodide towards oxidative addition.

Troubleshooting FAQs

Q1: My reaction shows very low conversion, with mostly unreacted starting material. What's the first thing I should check?

A1: Before delving into complex parameter optimization, it's crucial to verify the integrity of your foundational reaction components and setup. Low conversion is often traced back to one of these fundamental issues.

-

Inert Atmosphere: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen.[1] Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to rapid catalyst deactivation through oxidation.

-

Reagent Quality:

-

Boronic Acid/Ester: Boronic acids are susceptible to decomposition over time, especially protodeboronation (cleavage of the C-B bond).[2][3] Consider using a fresh bottle or a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt.[4] These derivatives often provide a slow release of the active boronic acid, which can also help suppress side reactions.[1][4]

-

Solvent Purity: Ensure your solvents are anhydrous (if the protocol demands it) and properly degassed. Peroxides in ether-based solvents like THF or dioxane can oxidize phosphine ligands, killing the catalyst.[5]

-

Base Integrity: The base is not just a spectator; it's a key reagent for activating the boronic acid.[6][7][8] Ensure it is pure and has not been passivated by atmospheric CO₂ or moisture.

-

-

Degassing Technique: A common cause of failure is insufficient degassing.[1] For optimal results, use at least three freeze-pump-thaw cycles or sparge the solvent with argon or nitrogen for 20-30 minutes.[9]

Q2: I've confirmed my reagents and setup are solid, but the reaction still fails. How do I address the steric hindrance of my substrate?

A2: This is the most probable bottleneck for your specific substrate. The steric bulk around the iodine atom makes the rate-limiting oxidative addition step particularly challenging. The solution lies in selecting a palladium catalyst system specifically designed to overcome this barrier.

The key is to use a ligand that is both bulky and electron-rich .

-

Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, which is necessary for oxidative addition. It also facilitates the final reductive elimination step.[10][11]

-

Electron-donating character increases the electron density on the palladium center, which in turn promotes the insertion into the carbon-iodine bond.[11][12]

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such hindered substrates. You must employ specialized ligands.

Recommended Catalyst/Ligand Systems for Hindered Substrates

| Ligand Type | Example Ligands | Rationale & Key Advantages |

| Bulky Monophosphines | SPhos, XPhos, RuPhos, Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃) | These are the workhorses for sterically demanding couplings. Their large cone angles and strong electron-donating properties accelerate both oxidative addition and reductive elimination.[10][11][13] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donors and are often more thermally stable than phosphine ligands, making them suitable for reactions requiring high temperatures.[6] |

| Palladacycle Pre-catalysts | Buchwald Palladacycles (e.g., SPhos G3) | These are air-stable Pd(II) pre-catalysts that reliably generate the active Pd(0) species in situ. They offer convenience and high activity.[14] |

If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) in situ. This process can sometimes consume your ligand or boronic acid, leading to side products.[1][3] Using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex can sometimes be advantageous.[1]

Q3: My TLC/LCMS shows significant formation of a biaryl product from my boronic acid (homocoupling). How can I minimize this?

A3: Homocoupling of the boronic acid is a classic side reaction, often driven by the presence of oxygen or an inefficient catalyst system.[1][15]

-

Improve Degassing: This is the most critical step. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1] Ensure your degassing procedure is rigorous.

-

Use a Pd(0) Source: As mentioned, using a Pd(II) precatalyst can lead to homocoupling during the in-situ reduction step.[1][3] Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this.

-

Control Boronic Acid Concentration: Using a more stable boronic acid derivative, like a trifluoroborate salt or MIDA boronate, allows for the slow release of the boronic acid into the reaction medium.[4] Maintaining a low concentration of the reactive boronic acid species minimizes its availability for the non-productive homocoupling pathway.

Q4: I'm observing dehalogenation of my aryl iodide or protodeboronation of my boronic acid. What's happening?

A4: These side reactions result in the formation of arenes from your starting materials, consuming them non-productively and reducing the overall yield.

-

Dehalogenation (Protodeiodination): This occurs when the organopalladium intermediate (Ar-Pd-I) reacts with a hydride source instead of the organoboron reagent.[3] The resulting Ar-H is a dead-end product.

-

Troubleshooting: Potential hydride sources include amine bases or alcohol solvents. If dehalogenation is significant, consider switching to a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) and an aprotic solvent like dioxane, toluene, or DMF.[3]

-

-

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), and it is particularly problematic for electron-rich or certain heteroaromatic boronic acids.[2][3]

-

Troubleshooting: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, you can try using an anhydrous base like potassium fluoride (KF) or cesium fluoride (CsF) in an anhydrous solvent. Alternatively, using boronate esters which are less prone to this side reaction, is a highly effective strategy.[4][6]

-

Q5: How do I select the optimal base and solvent for this reaction?

A5: The choice of base and solvent is interdependent and crucial for success. The base's primary role is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation.[6][7][16]

Base and Solvent Selection Guide

| Base | Common Solvents | Comments |

| Potassium Carbonate (K₂CO₃) | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective choice. The aqueous phase is necessary to dissolve the inorganic base. |

| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | A stronger base that is often effective for hindered substrates. It has some solubility in organic solvents, allowing for less water. |

| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, DMF | A strong base that is highly effective but more expensive. Its higher solubility in organic solvents can be advantageous.[17] |

| Potassium Fluoride (KF) | THF, Dioxane | A milder, non-aqueous base option that is particularly useful if your substrate has base-sensitive functional groups (like your ester) or if protodeboronation is an issue.[6] |

The solvent must solubilize the reactants and the catalyst. For hindered substrates, higher boiling point solvents like dioxane or toluene are common as these reactions often require heating.[18][19] While solvent effects can be complex, polar aprotic solvents can sometimes influence the catalytic cycle differently than nonpolar ones.[20][21][22]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for your specific substrate.

-

Setup: To an oven-dried Schlenk flask, add Methyl 2-iodo-3-methoxybenzoate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) 3-5 times.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

-

Degassing (Optional but Recommended): For maximum inertness, subject the final mixture to one or two quick freeze-pump-thaw cycles.

-

Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LCMS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Protocol 2: Screening Palladium Catalysts and Ligands

If the general protocol fails, a systematic screen is the most efficient way to find an effective catalyst system.

-

Setup: Arrange a set of parallel reaction vials. To each vial, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst Matrix: To each vial, add a different pre-weighed catalyst/ligand combination.

-

Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Vial 2: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

Vial 3: Pd₂(dba)₃ (1 mol%) + P(tBu)₃ (4 mol%)

-

Vial 4: SPhos G3 Palladacycle (2 mol%)

-

-

Execution: Add degassed solvent to each vial, seal, and heat the block to the desired temperature (e.g., 100 °C).

-

Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench, and analyze by LCMS or ¹H NMR (using an internal standard) to determine the conversion and identify the most promising system.

References

- Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

- PMC.

- ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Wikipedia.

- RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.

- White Rose Research Online.

- Organic Chemistry Portal. Suzuki Coupling.

- Myers, A. The Suzuki Reaction - Chem 115.

- PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.

- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.

- Beilstein Journals. (2020, May 13).

- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....

- Green Chemistry (RSC Publishing). (2019, April 8).

- ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)

- Comptes Rendus de l'Académie des Sciences. Gel-entrapped bases: A smart window for the ligand-free Suzuki–Miyaura cross-coupling reaction.

- MDPI. (2023, January 16).

- Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.

- ResearchGate. (2025, August 10).

- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.

- IRANIAN JOURNAL OF CATALYSIS.

- ResearchGate.

- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.

- PMC.

- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.

- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

- De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- ACS Publications.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? : r/chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. reddit.com [reddit.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gel-entrapped bases: A smart window for the ligand-free Suzuki–Miyaura cross-coupling reaction [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]

- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

Identifying and minimizing side products in Methyl 2-iodo-3-methoxybenzoate couplings

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving methyl 2-iodo-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we will delve into the common challenges, particularly the identification and minimization of side products, providing you with field-proven insights and actionable protocols to enhance your reaction outcomes.

The unique substitution pattern of methyl 2-iodo-3-methoxybenzoate, with its sterically demanding ortho-iodo and ortho-methoxy groups, presents specific challenges in achieving high-yield and high-purity couplings.[1][2][3] This guide will address these nuances in detail.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during coupling reactions with methyl 2-iodo-3-methoxybenzoate and provide solutions based on established chemical principles.

FAQ 1: My Suzuki-Miyaura coupling is sluggish and gives a low yield of the desired biaryl product. What are the likely causes and how can I improve it?

Answer: